Calycopterin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antitumor and Antiproliferative Effects

Several studies have demonstrated the antitumor and antiproliferative properties of calycopterin against various cancer cell lines. For instance, research published in the journal Phytotherapy Research [] found that calycopterin induced apoptosis (programmed cell death) in human hepatoblastoma (liver cancer) cells by affecting cell cycle progression and causing mitochondrial dysfunction. Additionally, a study published in BMC Complementary and Alternative Medicine [] reported that calycopterin exhibited antiproliferative effects against human prostate cancer cells, suggesting its potential as a therapeutic agent.

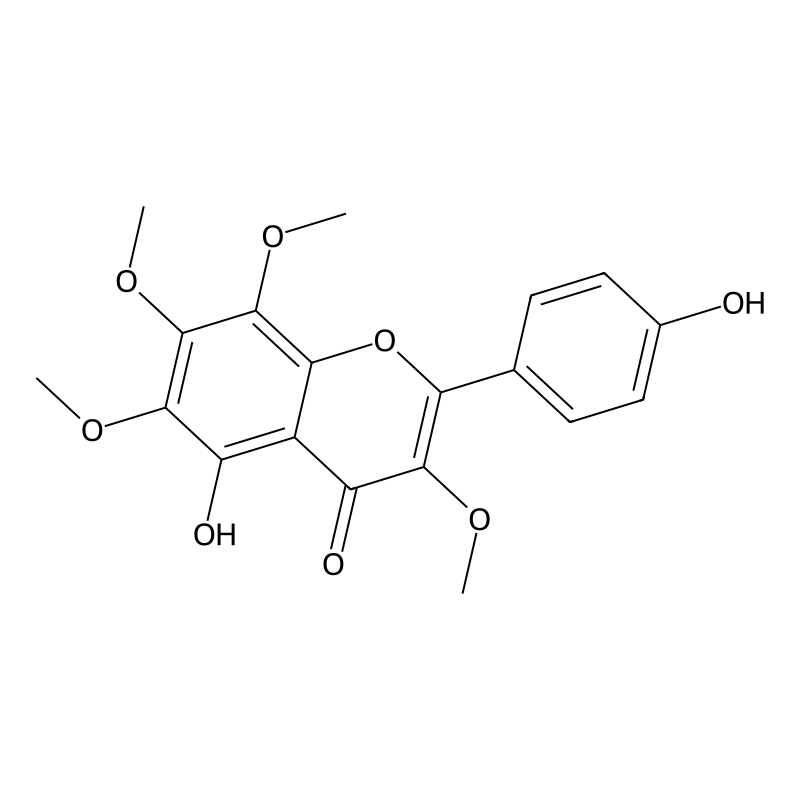

Calycopterin is a naturally occurring flavonoid, specifically classified as a tetramethoxy flavone. It is primarily isolated from various plant species, including Marcetia latifolia and Dracocephalum kotschyi. The compound is characterized by its complex chemical structure, which includes multiple methoxy groups that contribute to its unique properties and biological activities. The chemical formula of calycopterin is C₁₅H₁₄O₇, and its structure features a fused benzene ring system typical of flavonoids, which plays a crucial role in its reactivity and biological interactions .

- Toxicity: Information on calycopterin's specific toxicity is limited. However, as a natural product, it's crucial to handle it with care following general laboratory safety protocols.

- Flammability & Reactivity: Data on flammability and reactivity of calycopterin is currently unavailable.

- Methylation Reactions: The presence of hydroxyl groups allows for methylation, which can modify the compound's solubility and biological activity.

- Oxidation: Calycopterin can be oxidized to form various derivatives, which may exhibit different pharmacological properties.

- Condensation Reactions: It can participate in Mannich reactions, leading to the synthesis of N-containing flavonoids, enhancing its potential as a precursor for pharmaceutical compounds .

Calycopterin exhibits significant biological activities, particularly in the field of oncology. Research has demonstrated that calycopterin induces apoptosis in various cancer cell lines, including liver (HepG2), prostate, colon, gastric, and osteosarcoma cells. This apoptotic effect is mediated through pathways involving reactive oxygen species (ROS) production and modulation of key signaling pathways such as PI3K/Akt and MAPK . Additionally, calycopterin has shown antibacterial properties by inhibiting the production of pyocyanin in Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Calycopterin can be synthesized through several methods:

- Natural Extraction: It is primarily obtained from plant sources like Dracocephalum kotschyi and Marcetia latifolia through extraction techniques involving solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis methods include the use of condensation reactions and methylation processes to create derivatives of calycopterin or related compounds. For instance, the Mannich reaction has been employed to synthesize antiproliferative flavones from calycopterin .

Calycopterin shares structural similarities with several other flavonoids. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Quercetin | Flavonol | Known for its strong antioxidant properties |

| Luteolin | Flavone | Exhibits anti-inflammatory effects |

| Apigenin | Flavone | Potent anti-cancer activity similar to calycopterin |

| Rutin | Flavonoid Glycoside | Has additional sugar moiety affecting solubility |

Calycopterin's uniqueness lies in its specific methoxy substitutions which enhance its bioactivity compared to these similar compounds. Its potent apoptotic effects on cancer cells distinguish it within the flavonoid class, making it a focal point for further pharmacological studies .